molecular formula C36H53N7O6 B13384885 (3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide

(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide

Cat. No.: B13384885
M. Wt: 679.8 g/mol
InChI Key: JATPTFBVJCFRQM-ZOMMPYJCSA-N
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Description

The compound (3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[c]pyrrole ring and the subsequent attachment of various functional groups.

Industrial Production Methods

These methods would need to optimize reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: It has potential pharmaceutical applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide lies in its specific combination of functional groups and its potential as a versatile building block for synthesizing more complex molecules. Its ability to interact with various biological targets also sets it apart from other similar compounds .

Properties

Molecular Formula

C36H53N7O6

Molecular Weight

679.8 g/mol

IUPAC Name

(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide

InChI

InChI=1S/C36H53N7O6/c1-5-10-26(29(44)33(47)40-23-15-16-23)43(34(48)28-24-14-9-13-22(24)19-39-28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)25-20-37-17-18-38-25/h17-18,20-24,26-28,30,39H,5-16,19H2,1-4H3,(H,40,47)(H,41,45)(H,42,46)/t22-,24-,26-,27-,28-,30+/m0/s1

InChI Key

JATPTFBVJCFRQM-ZOMMPYJCSA-N

Isomeric SMILES

CCC[C@@H](C(=O)C(=O)NC1CC1)N(C(=O)[C@@H]2[C@H]3CCC[C@H]3CN2)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5

Canonical SMILES

CCCC(C(=O)C(=O)NC1CC1)N(C(=O)C2C3CCCC3CN2)C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5

Origin of Product

United States

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